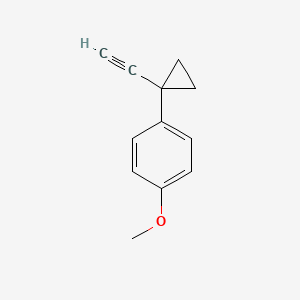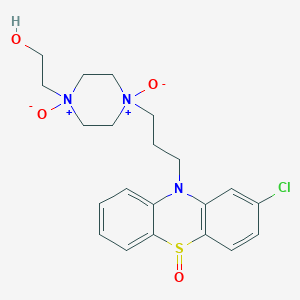
Perphenazine Sulfoxide N1,N4-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Perphenazine Sulfoxide N1,N4-Dioxide involves the oxidation of Perphenazine. The reaction typically uses strong oxidizing agents under controlled conditions to ensure the formation of the sulfoxide and dioxide groups. Industrial production methods may involve the use of mixed solvents such as toluene and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Perphenazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to Perphenazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide groups.
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Perphenazine Sulfoxide N1,N4-Dioxide has several scientific research applications:
Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and pharmacodynamics.
Medicine: It is used in the development and testing of antipsychotic drugs.
Industry: The compound is used in the quality control and stability testing of pharmaceutical products.
Mecanismo De Acción
Perphenazine Sulfoxide N1,N4-Dioxide exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is similar to that of Perphenazine, which is known to block dopamine receptors in the brain, thereby exerting antipsychotic effects . The compound’s anti-emetic effect is primarily due to the blockage of dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center .
Comparación Con Compuestos Similares
Perphenazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:
Perphenazine: The parent compound, which is a typical antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A higher potency phenothiazine derivative used in the treatment of schizophrenia.
The uniqueness of this compound lies in its specific oxidation state and its use as an impurity reference material in pharmaceutical testing .
Propiedades
Fórmula molecular |
C21H26ClN3O4S |
|---|---|
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O4S/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)30(21)29)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
Clave InChI |
FKIPHBFBSDIYMI-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


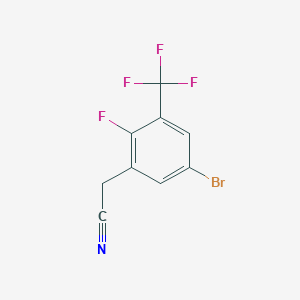
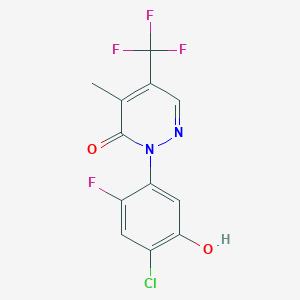
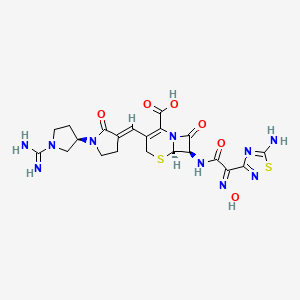
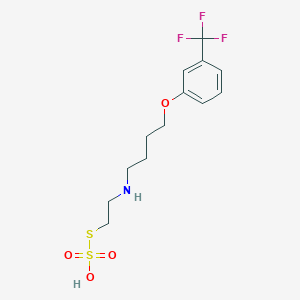
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)
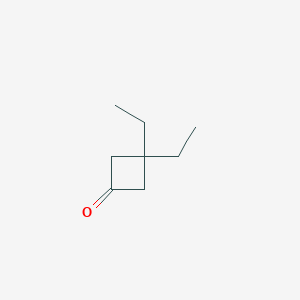
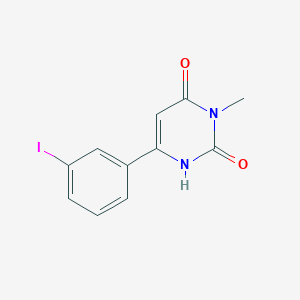
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)
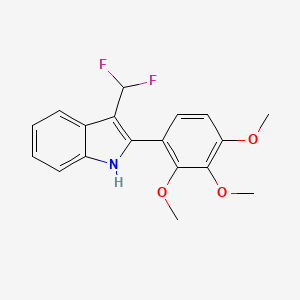

![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
